Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate

Rectal drug delivery Absorption enhancer β-Lactam antibiotics

Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate (CAS 32134-06-8), also referred to as D-phenylglycine ethyl acetoacetate enamine sodium salt or PG EtAA Na, is a chiral enamine derivative of D-phenylglycine. With molecular formula C₁₄H₁₆NNaO₄ and molecular weight 285.27 g/mol, this compound serves a dual role in pharmaceutical chemistry: (i) as a protected amino acid intermediate (Dane salt) for the synthesis of semisynthetic β-lactam antibiotics including ampicillin, cephalexin, and cefaclor, and (ii) as a rectal absorption-promoting adjuvant for water-soluble β-lactam antibiotics that otherwise exhibit poor membrane permeability.

Molecular Formula C14H16NNaO4
Molecular Weight 285.27 g/mol
CAS No. 32134-06-8
Cat. No. B12674272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate
CAS32134-06-8
Molecular FormulaC14H16NNaO4
Molecular Weight285.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[Na+]
InChIInChI=1S/C14H17NO4.Na/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/b10-9+;/t13-;/m1./s1
InChIKeyBKGQOIIXRWMLPJ-VMEHJNRZSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate (CAS 32134-06-8): Core Identity and Industrial Role


Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate (CAS 32134-06-8), also referred to as D-phenylglycine ethyl acetoacetate enamine sodium salt or PG EtAA Na, is a chiral enamine derivative of D-phenylglycine [1]. With molecular formula C₁₄H₁₆NNaO₄ and molecular weight 285.27 g/mol, this compound serves a dual role in pharmaceutical chemistry: (i) as a protected amino acid intermediate (Dane salt) for the synthesis of semisynthetic β-lactam antibiotics including ampicillin, cephalexin, and cefaclor, and (ii) as a rectal absorption-promoting adjuvant for water-soluble β-lactam antibiotics that otherwise exhibit poor membrane permeability [2]. The compound is synthesized via condensation of D-phenylglycine sodium salt with ethyl acetoacetate, yielding a crystalline enamine that masks the amino group during acylation reactions while conferring enhanced lipophilicity relative to the parent amino acid [3].

Why Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate Cannot Be Interchanged with Closest Analogs


Substituting CAS 32134-06-8 with its closest structural analogs — the potassium congener (CAS 961-69-3), other Dane salt variants (e.g., methyl potassium salt CAS 69416-61-1), or alternative enamine derivatives (PG-DEMM Na, PG-EthoxyEtAA Na, PG-AcBu Na) — introduces quantifiable functional divergence. The counterion identity (Na⁺ vs. K⁺) alters molecular weight (285.27 vs. 301.38 g/mol), crystallinity, solubility, and stoichiometric reactivity in acylation processes, directly affecting yield and purity in downstream β-lactam antibiotic synthesis [1]. In rectal absorption applications, the enamine derivative's calcium-binding capacity — the mechanistic basis for its absorption-promoting efficacy — varies substantially among enamine derivatives; PG-AcBu Na, for instance, completely fails to promote rectal absorption of insulin or inulin due to its poor Ca²⁺ interaction, whereas PG EtAA Na demonstrates robust efficacy [2]. Furthermore, the sodium salt provides distinct physicochemical properties including a specific LogP of -2.46 that governs its membrane partitioning behavior differently from analogs with varying counterions or diketone moieties [3]. These differences preclude generic interchangeability in both synthetic and formulation applications.

Quantitative Differentiation Evidence for Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate (CAS 32134-06-8)


Rectal Absorption Promotion: PG EtAA Na Enables β-Lactam Antibiotic Permeation Where Unaided Absorption Fails

The EtAA enamine of sodium D-phenylglycine (PG EtAA Na, CAS 32134-06-8) was demonstrated to have remarkable promoting efficacy for the rectal absorption of sodium ampicillin, cephalothin, cephapirin, cefazolin, and cephaloridine in rabbits, antibiotics that could not permeate the rectal membrane unaided due to their inherently poor lipid affinity [1]. In contrast, PG-AcBu Na (the 3-acetylbutyrolactone-derived enamine) failed to promote rectal absorption of insulin or inulin, and other enamine derivatives such as PG-DEMM Na and PG-EthoxyEtAA Na showed quantitatively lower promoting efficacies correlated with their weaker calcium-binding capacities [2]. The promoting efficacy of PG EtAA Na increased as the partition coefficient of the co-administered antibiotic decreased, establishing a predictable, inverse relationship between antibiotic lipophilicity and absorption enhancement [1].

Rectal drug delivery Absorption enhancer β-Lactam antibiotics

Calcium-Binding Mechanism: Superior to Classical Chelating Agents for Rectal Absorption Enhancement

The promoting efficacy of the ethyl acetoacetate enamine derivative of phenylglycine (CAS 32134-06-8) for ampicillin rectal absorption was larger than that of water-soluble chelating agents such as EDTA disodium and trisodium citrate in direct comparative experiments [1]. The enamine derivative's mechanism is based on its calcium-binding ability: the membrane-permeable enamine chelates Ca²⁺ at tight junctions, transiently opening the paracellular route for hydrophilic antibiotic permeation. This mechanism was confirmed by the observation that adding CaCl₂ to the suppository decreased the promoting potency of the enamine for co-existing ampicillin, while the enamine-phenylglycine–Ca²⁺ complex itself was permeable through the rat rectal sac in vitro but lacked absorption-promoting potency [1].

Absorption mechanism Calcium chelation Paracellular transport

Dane Salt Intermediate: Sodium Counterion Provides Stoichiometric and Solubility Advantages in β-Lactam Synthesis

As a Dane salt, CAS 32134-06-8 functions as an N-protected, activated D-phenylglycine equivalent for acylation of 6-aminopenicillanic acid (6-APA) and 7-aminocephalosporanic acid (7-ACA) nuclei. The sodium salt (MW 285.27 g/mol) provides a lower formula weight per mole of reactive phenylglycine compared to the potassium congener (CAS 961-69-3, MW 301.38 g/mol), offering ~5.3% greater mass efficiency on a weight basis [1]. In the patented process for hydroxyphenylglycine-derived cephalosporins (US 4,223,134), the sodium enamine salt is specified as the preferred crystalline intermediate for trimethylsilylation and subsequent mixed anhydride formation, enabling a one-pot acylation–deprotection sequence with acid-labile enamine hydrolysis regenerating the free amine after coupling [2]. The sodium salt also exhibits distinct solubility characteristics compared to the potassium salt, which can influence reaction homogeneity and yield in anhydrous organic solvents such as dimethylformamide and dimethylacetamide [2].

Semisynthetic penicillin synthesis Cephalosporin intermediate Dane salt protection

Enamine Prodrug Strategy: Improved Rectal Bioavailability of Ampicillin Exceeding Oral Bioavailability of the Parent Drug

In a companion biopharmaceutical study, the enamine prodrug of ampicillin (prepared by reacting ampicillin with ethyl acetoacetate under mild conditions) was found to markedly improve the rectal bioavailability of ampicillin following rectal administration in rabbits. Critically, the improved bioavailabilities exceeded those of the parent drugs following oral administration [1]. While oral administration of the corresponding enamine prodrugs did not improve bioavailability of the parent antibiotics, rectal administration of the enamine prodrugs resulted in superior systemic exposure. Furthermore, the enamine prodrug of ampicillin promoted the rectal absorption of ampicillin upon coadministration, demonstrating both prodrug and adjuvant functionality [1]. This dual functionality is structurally enabled by the same ethyl acetoacetate enamine moiety present in CAS 32134-06-8.

Enamine prodrug Rectal bioavailability Ampicillin

Broad-Spectrum β-Lactam Compatibility: PG EtAA Na Enhances Absorption Across Penicillin and Cephalosporin Classes

The promoting efficacy of PG EtAA Na (CAS 32134-06-8) was demonstrated across five structurally diverse β-lactam antibiotics: sodium ampicillin (penicillin class), cephalothin, cephapirin, cefazolin, and cephaloridine (cephalosporin class) [1]. This broad-spectrum enhancement contrasts with absorption promoters like sodium caprate (C10), which, while clinically approved for ampicillin suppositories in Japan, causes non-specific damage to the rectal mucosa as part of its mechanism and exhibits variable efficacy across different cephalosporins [2]. The enamine-based mechanism (calcium chelation at tight junctions) provides a more targeted, less cytotoxic approach to paracellular permeability enhancement, as evidenced by the preservation of membrane integrity in in vitro rat rectal sac experiments [3].

β-Lactam antibiotics Absorption enhancer spectrum Cephalosporin rectal delivery

Chiral Integrity: (R)-Configuration Preserved for Stereospecific Antibiotic Side-Chain Incorporation

CAS 32134-06-8 is specifically the (R)-enantiomer (D-phenylglycine configuration), which is the stereochemically required form for incorporation into clinically active semisynthetic penicillins and cephalosporins such as ampicillin, cephalexin, and cefaclor [1]. The potassium analog (CAS 961-69-3) has a reported specific rotation of [α]D = -78° (c=1, 1N HCl) . The synthesis of epimers of ampicillin from N-substituted D(−)-, L(+)-, and DL-isomers of α-aminophenylacetic acid demonstrated that only the D(−)-configured intermediate yields the antimicrobially active epimer; the L(+)-isomer produces the inactive epimer [2]. This stereochemical requirement mandates procurement of the enantiomerically pure (R)-form for any application involving β-lactam antibiotic synthesis.

Chiral intermediate Enantiomeric purity β-Lactam side chain

Recommended Application Scenarios for Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetate (CAS 32134-06-8)


Rectal Antibiotic Formulation Development Using PG EtAA Na as Absorption Enhancer

Pharmaceutical formulation scientists developing rectal delivery systems for water-soluble β-lactam antibiotics should prioritize CAS 32134-06-8 (PG EtAA Na) as a lead absorption-promoting adjuvant. The compound's demonstrated efficacy across five antibiotics (ampicillin, cephalothin, cephapirin, cefazolin, cephaloridine) and its calcium-chelating mechanism that outperforms EDTA 2Na and trisodium citrate provide a validated starting point for formulation optimization [1][2]. The enamine's promoting efficacy is inversely correlated with antibiotic partition coefficient, enabling rational selection of compatible antibiotic candidates based on LogP values [1]. Unlike sodium caprate, which causes non-specific mucosal damage, the enamine-based mechanism offers a potentially safer profile for chronic or pediatric rectal formulations [3].

Semisynthetic β-Lactam Antibiotic Process Chemistry: Dane Salt Intermediate for Ampicillin and Cephalexin

Process chemists engaged in the industrial synthesis of ampicillin, cephalexin, cefaclor, and related semisynthetic β-lactams should evaluate CAS 32134-06-8 as a protected D-phenylglycine side-chain donor. The sodium Dane salt offers a 5.3% molecular weight advantage per mole of reactive D-phenylglycine compared to the potassium analog (CAS 961-69-3), translating to reduced raw material mass requirements in large-scale production [1][2]. The enamine protection strategy, pioneered by Dane and Dockner (1965), enables selective N-acylation while the acid-labile enamine is subsequently removed under mild acidic conditions, minimizing side reactions and epimerization [3]. Patent literature (US 4,223,134) specifically exemplifies the sodium enamine salt as the preferred crystalline intermediate for manufacturing cephalosporin antibiotics via mixed anhydride activation [4].

Enamine Prodrug Design: Leveraging the Ethyl Acetoacetate Moiety for Enhanced Rectal Bioavailability

Medicinal chemists exploring prodrug strategies for improving rectal bioavailability of amino acid-like β-lactam antibiotics should consider the ethyl acetoacetate enamine approach exemplified by CAS 32134-06-8. The companion biopharmaceutical study demonstrated that enamine prodrugs of ampicillin and amoxicillin achieved rectal bioavailabilities exceeding the oral bioavailabilities of the unmodified parent drugs, while oral administration of the same prodrugs did not improve bioavailability — highlighting a route-specific advantage [1]. The enamine derivatives were confirmed to be more lipophilic than the parent drugs (by Rf and migration rate measurements) and underwent facile hydrolysis at lower pH, enabling pH-dependent release of the active antibiotic in vivo [1]. PG EtAA Na can serve as both a model compound and a mechanistic probe for designing next-generation enamine prodrugs.

Calcium-Dependent Paracellular Transport Research: PG EtAA Na as a Mechanistic Probe

Researchers investigating paracellular transport modulation and tight junction physiology should consider CAS 32134-06-8 as a well-characterized calcium-chelating probe. The compound's absorption-promoting mechanism has been systematically elucidated: the membrane-permeable enamine chelates extracellular Ca²⁺, transiently opening tight junctions to permit paracellular permeation of hydrophilic molecules, while the enamine–Ca²⁺ complex itself is membrane-permeable but loses absorption-promoting activity [1]. This reversible, calcium-dependent mechanism distinguishes PG EtAA Na from surfactant-based enhancers and provides a valuable tool for studying paracellular transport pathways in rectal and intestinal epithelial models [1][2].

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